molecular formula C7H10BrNO B2995109 5-(Bromomethyl)-3-ethyl-4-methyl-1,2-oxazole CAS No. 2408964-34-9

5-(Bromomethyl)-3-ethyl-4-methyl-1,2-oxazole

Cat. No. B2995109
CAS RN: 2408964-34-9
M. Wt: 204.067
InChI Key: XCQVTGINFNXHJI-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structure. It may also include information about its appearance (solid, liquid, color, etc.) and any distinctive odor .


Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This could involve multiple steps, each with different reactants and conditions .


Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the arrangement of atoms within the molecule .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the conditions needed for the reaction, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, and refractive index. It may also involve studying the compound’s stability under various conditions .

Scientific Research Applications

Antioxidant Activity

This compound has been studied for its potential as an antioxidant. Antioxidants are crucial in neutralizing free radicals, which can cause oxidative stress leading to various diseases. The structure of 5-(Bromomethyl)-3-ethyl-4-methyl-1,2-oxazole allows it to participate in reactions that can mitigate the effects of oxidative stress .

Synthesis of Furan Derivatives

The compound serves as a precursor in the synthesis of furan derivatives. These derivatives have shown promise in suppressing the generation of reactive oxygen species, indicating their potential use in preventing oxidative damage in biological systems .

Biological Imaging

Derivatives of this compound can be used in biological imaging. They help researchers observe and analyze cell structures, track biomolecules, evaluate cell functions, distinguish cell types, detect biomolecules, study tissue pathology, and monitor microorganisms .

Synthesis of Bicyclic Derivatives

5-(Bromomethyl)-3-ethyl-4-methyl-1,2-oxazole is used in the synthesis of bicyclic derivatives, which are important in medicinal chemistry for creating compounds with potential therapeutic effects.

Radical Scavenging

The compound’s analogs have been analyzed for their radical scavenging activity. This is particularly important in the context of antioxidant research, where the kinetics and mechanisms of such activity are vital for understanding how these compounds can protect against radical-induced damage .

Chemical Kinetics and Stability

The compound has been part of studies focusing on chemical kinetics and stability, providing valuable data such as rate constants, pKa values, and branching ratios for reactions with radicals. This information is essential for the development of new antioxidants and understanding their behavior in different environments .

Safety And Hazards

Safety and hazard analysis involves understanding the risks associated with handling the compound. This includes toxicity, flammability, and environmental impact .

properties

IUPAC Name

5-(bromomethyl)-3-ethyl-4-methyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrNO/c1-3-6-5(2)7(4-8)10-9-6/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCQVTGINFNXHJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1C)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Bromomethyl)-3-ethyl-4-methyl-1,2-oxazole

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